molecular formula C18H22N2O3 B2497094 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903149-29-0

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2497094
CAS No.: 1903149-29-0
M. Wt: 314.385
InChI Key: RHVVAUUAMMBCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that features a unique structure combining an azetidine ring with a pyrrolidine-2,5-dione moiety

Mechanism of Action

Target of Action

It is noted that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of this compound is related to its role in PROTAC development . The compound, acting as a rigid linker, connects the E3 ubiquitin ligase to the target protein . This connection facilitates the tagging of the target protein with ubiquitin, a signal for protein degradation . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . When the target protein is tagged with ubiquitin, it is recognized by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The degradation of specific proteins can have various downstream effects, depending on the functions of those proteins .

Pharmacokinetics

The optimization of drug-like properties is a consideration in the design of protacs .

Result of Action

The result of the action of this compound is the degradation of specific target proteins . By selectively degrading certain proteins, it may be possible to modulate biological processes or pathways that are dysregulated in disease states .

Action Environment

The action of this compound, like all PROTACs, is influenced by various environmental factors . These can include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC itself

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)13-6-4-12(5-7-13)17(23)19-10-14(11-19)20-15(21)8-9-16(20)22/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVAUUAMMBCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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